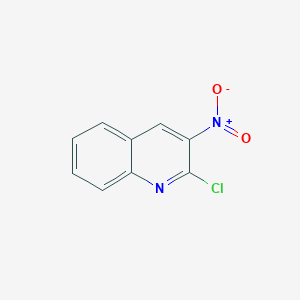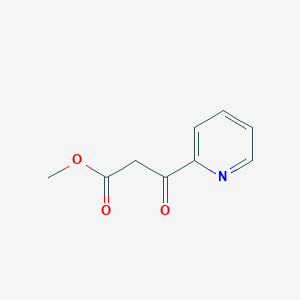
2-クロロ-3-ヒドロキシキノリン-4-カルボン酸
概要
説明
2-Chloro-3-hydroxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a chlorine atom at the second position, a hydroxyl group at the third position, and a carboxylic acid group at the fourth position, exhibits unique chemical properties that make it valuable in various scientific research fields.
科学的研究の応用
2-Chloro-3-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the protection of the hydroxyl group in 3-hydroxyquinoline, followed by a series of reactions including chlorination and carboxylation. For instance, the hydroxyl group can be protected using a methoxymethyl (MOM) group, followed by chlorination at the second position using reagents like phosphorus oxychloride. Subsequent deprotection and oxidation steps yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives
作用機序
The mechanism of action of 2-chloro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to stem from its ability to interfere with bacterial DNA replication and protein synthesis. The compound may inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial cell division and survival . Additionally, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
類似化合物との比較
- 3-Hydroxyquinoline-2-carboxylic acid
- 2-Chloroquinoline-3-carbaldehyde
- 4-Hydroxyquinoline-2-carboxylic acid
Comparison: 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. For example, the presence of the chlorine atom at the second position enhances its electrophilic character, making it more reactive in substitution reactions compared to its non-chlorinated counterparts. Additionally, the combination of the hydroxyl and carboxylic acid groups provides multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives with potential therapeutic applications .
特性
IUPAC Name |
2-chloro-3-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-9-8(13)7(10(14)15)5-3-1-2-4-6(5)12-9/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGQCGYSROBDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479422 | |
| Record name | 2-Chloro-3-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847547-91-5 | |
| Record name | 2-Chloro-3-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)


![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)







